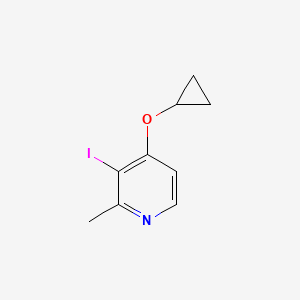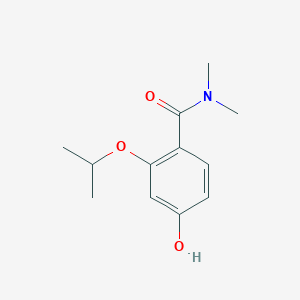
3-Acetamido-5-nitrobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetamido-5-nitrobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an acetamido group, a nitro group, and a sulfonyl chloride group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from benzene derivatives. One common method includes the nitration of acetanilide to introduce the nitro group, followed by sulfonation to add the sulfonyl chloride group. The reaction conditions often involve the use of concentrated sulfuric acid and fuming nitric acid for nitration, and chlorosulfonic acid for sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of strong acids and reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetamido-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols, forming sulfonamides and sulfonate esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The acetamido group can undergo oxidation under specific conditions to form corresponding oxo derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Hydrogen gas, metal hydrides
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products
Sulfonamides: Formed by substitution of the sulfonyl chloride group with amines
Sulfonate Esters: Formed by substitution with alcohols
Amino Derivatives: Formed by reduction of the nitro group
Wissenschaftliche Forschungsanwendungen
3-Acetamido-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Proteomics Research: Used as a biochemical reagent for labeling and modifying proteins.
Synthesis of Bioactive Compounds: Employed in the preparation of various bioactive molecules, including acyl-2-aminobenzimidazole analogs and pyrazolylimidazo derivatives.
Medicinal Chemistry: Investigated for its potential use in developing pharmaceuticals due to its ability to form stable sulfonamide linkages.
Wirkmechanismus
The mechanism of action of 3-Acetamido-5-nitrobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical modifications and synthesis reactions. The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitrobenzenesulfonyl chloride: Lacks the acetamido group, making it less versatile in certain synthetic applications.
4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of a nitro group, altering its reactivity and applications.
Uniqueness
3-Acetamido-5-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both an acetamido and a nitro group, which provide distinct reactivity patterns and enable a wide range of chemical transformations. This combination of functional groups makes it a valuable reagent in organic synthesis and research .
Eigenschaften
CAS-Nummer |
88963-76-2 |
|---|---|
Molekularformel |
C8H7ClN2O5S |
Molekulargewicht |
278.67 g/mol |
IUPAC-Name |
3-acetamido-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O5S/c1-5(12)10-6-2-7(11(13)14)4-8(3-6)17(9,15)16/h2-4H,1H3,(H,10,12) |
InChI-Schlüssel |
DKRJUDXWAXSQQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



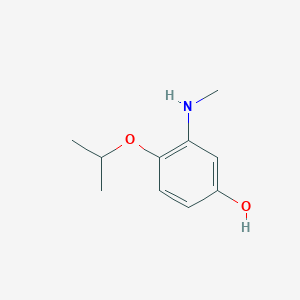
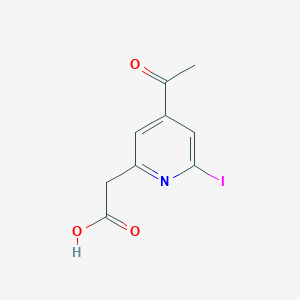
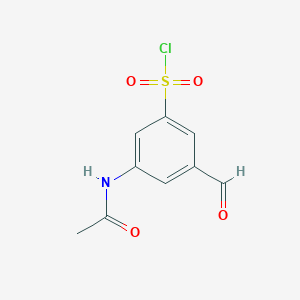
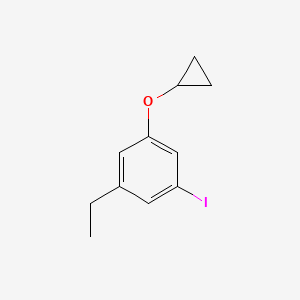

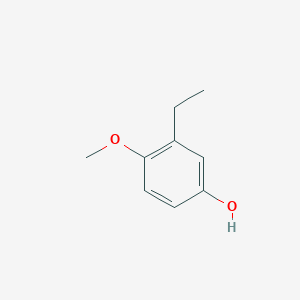
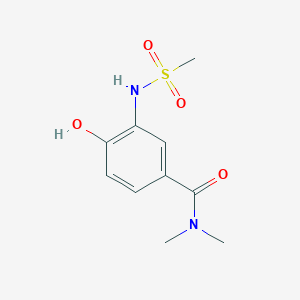
![3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14844842.png)
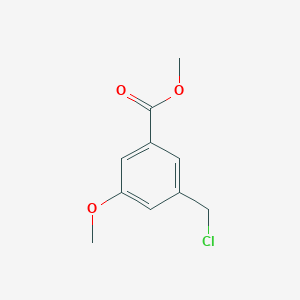
![2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B14844846.png)

